molecular formula C18H14BrClN4O3S2 B2892350 N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide CAS No. 389073-10-3

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide

Cat. No.: B2892350
CAS No.: 389073-10-3
M. Wt: 513.81
InChI Key: XJIOKYBRMFROOM-UHFFFAOYSA-N
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Description

N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

Preparation Methods

The synthesis of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-bromoaniline with ethyl chloroformate to form an intermediate, which is then reacted with 5-chloro-2-methoxybenzoic acid. The final step involves the formation of the thiadiazole ring through cyclization with thiosemicarbazide under acidic conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. The exact pathways involved are still under investigation, but it is known to interfere with cellular processes that are critical for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide and N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide . Compared to these compounds, N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN4O3S2/c1-27-14-7-4-11(20)8-13(14)16(26)22-17-23-24-18(29-17)28-9-15(25)21-12-5-2-10(19)3-6-12/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIOKYBRMFROOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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